1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a difluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps of organic reactions. One common approach is the difluoromethylation of pyrazole derivatives. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts and specific reagents to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale difluoromethylation reactions using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the pyrazole ring .
Scientific Research Applications
1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole core structure and difluoromethyl group.
5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: This compound has a similar pyrazole ring but lacks the difluoromethyl group.
Uniqueness
1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and pyrazole groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-8(2)20-10(4)11(6-17-20)5-16-12-7-19(13(14)15)18-9(12)3/h6-8,13,16H,5H2,1-4H3 |
InChI Key |
XKJZQYSSHQCEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNC2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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